molecular formula C5H5BrO2 B14024569 (4-Bromofuran-3-yl)methanol

(4-Bromofuran-3-yl)methanol

Cat. No.: B14024569
M. Wt: 177.00 g/mol
InChI Key: MUHURFFMFXSCCF-UHFFFAOYSA-N
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Description

(4-Bromofuran-3-yl)methanol is an organic compound with the molecular formula C5H5BrO2. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 4-position and a hydroxymethyl group at the 3-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-3-yl)methanol typically involves the bromination of furan derivatives followed by hydroxymethylation. One common method is the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, to yield 4-bromofuran. This intermediate can then be subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for bromination and hydroxymethylation reactions, which improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: (4-Bromofuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Bromofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group can undergo nucleophilic addition reactions. These interactions can modulate various biological pathways, making it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: (4-Bromofuran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

(4-bromofuran-3-yl)methanol

InChI

InChI=1S/C5H5BrO2/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2

InChI Key

MUHURFFMFXSCCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)Br)CO

Origin of Product

United States

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